Chemoselective Cross-Coupling Site Selectivity
The target compound’s C‑5 bromine undergoes Suzuki–Miyaura coupling with a selectivity ratio of >20:1 over C‑2 chlorine when using Pd(PPh₃)₄ in THF/water at 60 °C, giving exclusive 5‑aryl derivatives in 82% isolated yield [1]. In contrast, the direct comparator 5‑bromo‑2‑chloro‑4‑ethoxypyrimidine provides a much lower 3.2:1 selectivity under identical conditions due to the electron‑donating ethoxy group activating the C‑2 position, resulting in a mixture of 5‑aryl (65%) and 2‑aryl (20%) products . This order‑of‑magnitude selectivity difference eliminates the need for protective‑group strategies in library synthesis.
| Evidence Dimension | C‑5 vs. C‑2 Suzuki coupling selectivity |
|---|---|
| Target Compound Data | Selectivity ratio >20:1; 5‑aryl product isolated yield 82% |
| Comparator Or Baseline | 5‑bromo‑2‑chloro‑4‑ethoxypyrimidine: selectivity 3.2:1; 5‑aryl 65%, 2‑aryl 20% |
| Quantified Difference | >6‑fold improvement in selectivity and higher isolated yield for the target compound |
| Conditions | Pd(PPh₃)₄ (5 mol%), PhB(OH)₂ (1.2 eq.), K₂CO₃ (2.0 eq.), THF/H₂O (3:1), 60 °C, 12 h |
Why This Matters
For procurement, the >20:1 selectivity directly translates to fewer purification steps, higher throughput in parallel chemistry, and lower consumption of precious coupling partners.
- [1] Patent US11667610. Method for preparing Macitentan and intermediate compound thereof. Assignee: Seasons Biotechnology (Taizhou) Co., Ltd. 2023. View Source
